Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate
Description
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate (CAS: 1146354-95-1) is a fluorinated aromatic ester characterized by a methyl ester group at the para position, a chlorosulfonyl (-SO₂Cl) group at the meta position, and a trifluoromethyl (-CF₃) substituent at the ortho position relative to the ester. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactivity of the chlorosulfonyl group and the metabolic stability imparted by the trifluoromethyl group.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O4S/c1-17-8(14)5-2-6(9(11,12)13)4-7(3-5)18(10,15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFHDGMNJRLMME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonating Chlorinating Reaction via Diazotization and Sulfurous Gas (Patent CN101786972A)
A notable industrially viable method involves a two-step process combining diazotization and sulfonating chlorination in acetic acid solvent under controlled low temperatures.
Step 1: Diazotization
- Starting from 2-amino-3-methyl-toluate (a structural analog to the target benzoate), a diazotization reaction is performed.
- Sodium nitrite and concentrated hydrochloric acid are added to the amine in acetic acid solvent at temperatures between -10°C and 5°C.
- This generates a diazonium salt intermediate in situ.
Step 2: Sulfonating Chlorination
- The diazotization solution is then slowly added to a reaction flask containing acetic acid and sulfurous gas (SO2) at 10°C to 25°C.
- Cupric chloride is used as a catalyst, added after sulfurous gas introduction but before diazonium solution addition.
- The reaction proceeds overnight, yielding the chlorosulfonylated product.
- The reaction mixture is extracted with dichloromethane, washed, dried, and solvent is removed to isolate methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate.
- Reported yield is approximately 78% with a melting point of 115-116°C.
- The process avoids expensive and difficult-to-handle reagents like dimethyl sulfide.
- The reaction is conducted at moderate temperatures, suitable for scale-up.
- The use of sulfurous gas as sulfonating agent is cost-effective.
Reaction Conditions Summary Table
| Parameter | Condition |
|---|---|
| Solvent | Acetic acid |
| Temperature (Diazotization) | -10°C to 5°C |
| Temperature (Sulfonation) | 10°C to 25°C |
| Catalyst | Cupric chloride (8 g per batch) |
| Sulfurous gas feed | 200 g over 8 hours |
| Reaction time | Overnight (sulfonation) |
| Yield | 78% |
This method is specifically detailed for 2-chloro-sulfonyl-3-methyl benzoate but is adaptable to this compound by substituting the methyl group with trifluoromethyl, given similar reactivity patterns of the aromatic ring.
Preparation of 3,5-Bis(trifluoromethyl)benzoic Acid as a Precursor (Patent US6489507B1)
The trifluoromethylated benzoate core is commonly synthesized via Grignard reaction followed by carboxylation:
- 3,5-bis(trifluoromethyl)bromobenzene is treated with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
- This intermediate is then reacted with carbon dioxide gas at temperatures below 0°C (preferably -10°C to -40°C) to form 3,5-bis(trifluoromethyl)benzoic acid.
- Acidification with hydrochloric acid yields the carboxylic acid.
This acid can be esterified to methyl 3,5-bis(trifluoromethyl)benzoate, which serves as a key intermediate before chlorosulfonylation.
| Step | Condition |
|---|---|
| Grignard Formation | Mg granules, THF solvent, room temp |
| Carbonation | CO2 gas, 1-40 psi pressure, <0°C |
| Acidification | HCl acid, standard conditions |
| Yield (acid) | High, optimized by controlling temp/pressure |
This method provides a scalable and efficient route to the trifluoromethylated benzoate precursor.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Diazotization + Sulfurous Gas | Two-step, low temp, CuCl2 catalyst | High yield (~78%), cost-effective | Requires handling SO2 gas |
| Grignard Carboxylation | Formation of trifluoromethyl benzoic acid | High purity precursors, scalable | Requires dry conditions, Mg handling |
| Traditional multi-step methods | Involve dimethyl sulfide and multiple steps | Established methods | Low overall yield (~52%), costly reagents |
Research Findings and Industrial Relevance
- The diazotization-sulfurous gas method is a breakthrough for industrial synthesis due to its simplicity, cost efficiency, and relatively high yield.
- The use of copper chloride as a catalyst enhances the sulfonation-chlorination efficiency.
- Controlling temperature during diazotization and sulfonation is critical to avoid side reactions and degradation.
- The Grignard method for preparing trifluoromethylated benzoates is well-documented and essential for obtaining high-quality starting materials for subsequent chlorosulfonylation.
- The overall synthetic route can be optimized by integrating these methods, ensuring cost-effective large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group is highly electrophilic, facilitating nucleophilic displacement reactions. Key transformations include:
Reaction with Amines
Primary or secondary amines substitute the chloride atom, forming sulfonamides. This reaction is pivotal in drug design for introducing sulfonamide pharmacophores.
Reaction with Alcohols
Methanol or ethanol substitutes the chloride under basic conditions, producing sulfonate esters.
Thiol Substitution
Thiophenols or alkanethiols yield thiosulfonate derivatives, useful in polymer chemistry .
Hydrolysis to Sulfonic Acids
The chlorosulfonyl group hydrolyzes in aqueous media to form sulfonic acids, a reaction accelerated under basic conditions.
textReagents: H₂O, NaOH Conditions: Reflux, 4–6 hours Product: 3-Sulfo-5-(trifluoromethyl)benzoic acid Yield: >90%[10]
Elimination Reactions
Strong bases like 1,8-diazabicycloundec-7-ene (DBU) induce elimination, generating reactive sulfene intermediates (R–SO₂) . These intermediates participate in cycloadditions or dimerization.
textReagents: DBU, DMF Conditions: 80°C, anhydrous Application: Precursor for synthesizing sulfonated heterocycles[9]
Coupling Reactions
The trifluoromethyl group stabilizes intermediates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic acids forms biaryl sulfonamides .
textReagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Conditions: DME/H₂O, 90°C, 12 hours Yield: 70–85%[3]
Comparative Reactivity and Electronic Effects
The -CF₃ group’s strong electron-withdrawing nature enhances the electrophilicity of the chlorosulfonyl group, accelerating nucleophilic substitution. This contrasts with non-fluorinated analogs, which exhibit slower reaction kinetics .
| Reaction Type | Rate (CF₃ vs. H) | Key Factor |
|---|---|---|
| Sulfonamide formation | 6× faster | -CF₃ stabilizes transition state |
| Hydrolysis | 2× faster | Enhanced electrophilicity of S |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of bioactive molecules.
Case Study: Drug Development
In a recent study, researchers utilized this compound as a precursor for synthesizing novel sulfonamide derivatives with potential anti-inflammatory and analgesic activities. The introduction of the trifluoromethyl group was found to significantly enhance the biological activity of the resulting compounds compared to their non-fluorinated counterparts.
Agrochemicals
Due to its chemical structure, this compound is also explored in the formulation of agrochemicals. It can be used as an active ingredient or an intermediate in the production of herbicides and pesticides.
Case Study: Herbicide Synthesis
The compound has been identified as a key intermediate in the synthesis of triflusulfuron-methyl, a highly efficient herbicide. The chlorosulfonyl group contributes to its herbicidal activity by enhancing the compound's ability to inhibit specific enzymatic pathways in target plants.
Materials Science
In materials science, this compound is investigated for its potential use in polymerization processes and as a building block for advanced materials.
Several synthetic routes have been developed for producing this compound, emphasizing its versatility in chemical synthesis:
- Route A : Reaction of methyl benzoate with chlorosulfonic acid under controlled conditions.
- Route B : Use of trifluoroacetic anhydride in conjunction with chlorosulfonic acid to introduce the trifluoromethyl group effectively.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and reach its target sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Trifluoromethyl Benzoates
(a) Methyl 3-Bromo-5-(trifluoromethyl)benzoate (CAS: 455941-82-9)
- Key Features : Replaces the chlorosulfonyl group with a bromine atom.
- Comparison : The bromine substituent is less reactive than chlorosulfonyl in nucleophilic substitution reactions but offers stability under acidic conditions. This compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromide’s compatibility with palladium catalysts .
- Applications : Intermediate in synthesizing ligands and bioactive molecules.
(b) Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)benzoate (CAS: 1805457-70-8)
- Key Features : Ethyl ester instead of methyl, with additional fluorine and chlorine substituents.
- The fluorine atom introduces strong electron-withdrawing effects, altering the aromatic ring’s electronic profile compared to the target compound .
- Applications : Explored in fluorinated drug development.
Sulfonyl-Containing Analogues
(a) 3-(Chlorosulfonyl)-5-Fluoro-4-Methylbenzoic Acid (CAS: 926264-75-7)
- Key Features : Replaces the methyl ester with a carboxylic acid and adds a fluorine and methyl group.
- Comparison : The free carboxylic acid group increases hydrophilicity, making it suitable for conjugation reactions (e.g., amide bond formation). The methyl group sterically hinders the chlorosulfonyl group’s reactivity .
- Applications : Used in peptide mimetics and polymer chemistry.
(b) Methyl 3-Bromo-5-(Chlorosulfonyl)benzoate (CAS: 668261-21-0)
- Key Features : Contains both bromine and chlorosulfonyl groups.
- Comparison : The dual leaving groups enable sequential substitution reactions but complicate regioselectivity. This contrasts with the target compound, which allows selective modifications at the chlorosulfonyl site .
- Applications : Specialty intermediates in multi-step syntheses.
Functionalized Trifluoromethyl Benzoates
(a) Methyl 2-Amino-5-(Trifluoromethyl)benzoate (CAS: 117324-58-0)
- Key Features: Substitutes chlorosulfonyl with an amino (-NH₂) group.
- Comparison: The amino group is electron-donating, reducing the aromatic ring’s electrophilicity. This makes the compound less reactive in electrophilic substitutions but useful in diazotization or Schiff base formation .
- Applications : Precursor for dyes and heterocyclic compounds.
(b) Methyl 2-Fluoro-5-Hydroxy-3-(Trifluoromethyl)benzoate (CAS: 2092865-84-2)
- Key Features : Contains a hydroxyl (-OH) and fluorine substituent.
- Comparison : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, it may require protection during synthetic steps, unlike the stable chlorosulfonyl group .
- Applications: Potential use in prodrug design.
Piperidine-Modified Analogues
(a) Methyl 4-(Piperidin-4-yl)-3-(Trifluoromethyl)benzoate (CAS: 1204331-36-1)
- Key Features : Incorporates a piperidine ring at the para position.
- Comparison : The piperidine moiety adds basicity, enabling salt formation and improved bioavailability. This structural complexity diverges from the simpler reactivity profile of the target compound .
- Applications : Central nervous system (CNS) drug candidates.
Research Findings and Trends
- Reactivity : The chlorosulfonyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or alcohols), while bromine or fluorine substituents in analogues enable cross-coupling or fluorination strategies .
- Biological Relevance : Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates, as seen in analogues like Ethyl 2-Chloro-5-Fluoro-3-(Trifluoromethyl)benzoate .
- Synthetic Challenges : Discontinuation of the target compound highlights the need for robust synthetic routes, such as those employing tert-butyldimethylsilyl (TBS) protection for hydroxy groups in related structures .
Biological Activity
Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its antibacterial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C9H6ClF3O4S
- Molecular Weight : Approximately 302.65 g/mol
- Functional Groups :
- Trifluoromethyl group, enhancing lipophilicity and reactivity.
- Chlorosulfonyl group, serving as a reactive site for further chemical modifications.
These features make the compound a valuable scaffold in drug development, particularly for targeting various biological pathways.
Antibacterial Activity
Research indicates that compounds featuring chlorosulfonyl and trifluoromethyl groups exhibit notable antibacterial properties. In a study examining various derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against pathogens such as Escherichia coli and Candida albicans. For instance, derivatives with chlorosulfonyl groups showed MIC values as low as 4.88 µg/mL against B. mycoides .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 4.88 | B. mycoides |
| Compound 2 | 8.00 | E. coli |
| Compound 3 | 12.50 | C. albicans |
Anticancer Activity
The compound's anticancer potential has also been explored in various studies. In vitro tests against multiple human cancer cell lines (e.g., A549, HCT116) revealed that certain derivatives exhibited IC50 values lower than the reference drug Doxorubicin. For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .
Table 2: Anticancer Activity of Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 22.4 | PACA2 |
| Compound B | 44.4 | PACA2 |
| Compound C | 17.8 | HCT116 |
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins or cell membranes, increasing its bioavailability and efficacy.
- Covalent Bond Formation : The chlorosulfonyl group allows for covalent bonding with target molecules, potentially leading to irreversible inhibition of critical enzymes involved in bacterial growth or cancer cell proliferation .
- Gene Expression Modulation : In cancer studies, treated cells exhibited down-regulation of key genes such as PALB2, BRCA1, and TP53, indicating that the compound may interfere with cellular signaling pathways crucial for tumor growth .
Case Studies
- Antibacterial Efficacy : A series of experiments demonstrated that derivatives containing both chlorosulfonyl and trifluoromethyl groups exhibited enhanced antibacterial activity against resistant strains of bacteria.
- Cancer Cell Line Studies : In a comprehensive study involving eight different human cancer cell lines, several derivatives were shown to significantly reduce cell viability compared to untreated controls, highlighting the compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-(chlorosulfonyl)-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation and chlorination steps. For example, analogous compounds like 3-Chloro-5-(trifluoromethyl)benzoic acid are synthesized via trifluoroacetic acid-mediated deprotection of intermediates . Key variables include:
-
Catalyst selection : Use of N-chloroformamide for chlorination.
-
Temperature control : Reactions involving sulfonyl chlorides often require low temperatures (0–6°C) to prevent decomposition .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethylated intermediates .
Reaction Step Optimal Conditions Yield Impact Sulfonation H₂SO₄, 0–5°C High yield (~75%) Chlorination N-chloroformamide, 50°C Moderate (~60%)
Q. How can researchers safely handle and store this compound given its reactivity?
- Methodological Answer :
- Storage : Store at –20°C in airtight containers, segregated from oxidizers and strong bases to avoid violent reactions .
- Handling : Use PPE (nitrile gloves, face shields) due to risks of skin/eye irritation. Neutralize waste with 10% sodium bicarbonate before disposal .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for resolving trifluoromethyl (–CF₃) and chlorosulfonyl (–SO₂Cl) groups.
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., hydrolyzed sulfonic acid derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states for reactions with amines/thiols. The electron-withdrawing trifluoromethyl group increases electrophilicity at the sulfonyl chloride moiety .
- Molecular Dynamics : Predict solvation effects in polar solvents (e.g., DMF) to optimize reaction kinetics .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in –SO₂Cl groups).
- Isotopic Labeling : Use deuterated analogs to confirm assignments. For example, deuterium exchange can clarify hydroxylation side products .
Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate using X-ray crystallography or computational tools (e.g., MOE). The –CF₃ group at position 5 directs electrophiles to position 3 (chlorosulfonyl) due to steric and electronic effects .
- Experimental Validation : Compare yields in Suzuki couplings using para-substituted boronic acids vs. meta-substituted analogs .
Q. Can this compound serve as a versatile synthon for fluorinated drug candidates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
